N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-[2-(propan-2-yl)phenyl]: This part of the molecule contains a phenyl ring substituted with an isopropyl group.
2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide: Here, we have a thienopyrimidine ring system with a sulfur atom and an acetamide group attached.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Thienopyrimidine Formation: Start by synthesizing the thienopyrimidine ring system. This can be achieved through cyclization reactions involving appropriate precursors.
Sulfur Incorporation: Introduce the sulfur atom into the thienopyrimidine ring using suitable reagents.
Acetamide Group Addition: Attach the acetamide group to the sulfur atom.
Isopropyl Phenyl Substitution: Finally, substitute the phenyl ring with the isopropyl group.
Industrial Production:: While industrial-scale production methods may vary, the compound is likely synthesized using efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfur atom can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Substitution: The phenyl ring can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
- Oxidation: Sulfone derivatives.
- Reduction: Reduced acetamide products.
- Substitution: Isopropyl-substituted phenyl derivatives.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thienopyrimidines or acetamide derivatives. Its unique structure sets it apart.
Properties
Molecular Formula |
C20H23N3O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c1-11(2)14-8-6-7-9-15(14)21-16(24)10-26-20-22-18-17(19(25)23(20)5)12(3)13(4)27-18/h6-9,11H,10H2,1-5H3,(H,21,24) |
InChI Key |
QUPSCDYXEIYCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)C)C |
Origin of Product |
United States |
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